molecular formula C11H6Cl2N2S B1614919 2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 637015-80-6

2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B1614919
CAS No.: 637015-80-6
M. Wt: 269.1 g/mol
InChI Key: QUKXPETXDIENML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile is a heterocyclic organic compound that features a thiazole ring substituted with a 3,4-dichlorophenyl group and an acetonitrile group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichlorobenzyl cyanide with thioamides in the presence of a base, such as sodium ethoxide, to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group enhances the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2S/c12-8-2-1-7(5-9(8)13)10-6-16-11(15-10)3-4-14/h1-2,5-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKXPETXDIENML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)CC#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352003
Record name 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637015-80-6
Record name 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile
Reactant of Route 3
Reactant of Route 3
2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile
Reactant of Route 4
Reactant of Route 4
2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile
Reactant of Route 5
2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile
Reactant of Route 6
2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.